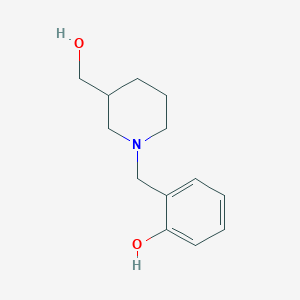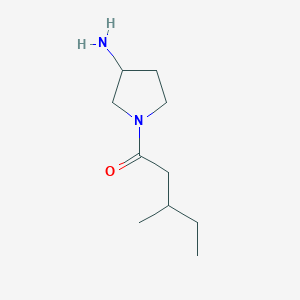
1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to create compounds for treating various diseases . The presence of a pyrrolidine ring in a molecule can enhance its pharmacological profile due to the possibility of efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” was not found in the search results.Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can significantly influence their biological activity. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Organic Chemistry
A significant application of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one is in the field of organic chemistry, particularly in enantioselective synthesis. This compound has been used in the asymmetric synthesis of syn/anti-1,3-amino alcohols, which are valuable in creating bioactive molecules. For instance, Jha, Kondekar, and Kumar (2010) demonstrated the use of this compound in a novel method for the synthesis of both syn/anti-1,3-amino alcohols through proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes (Jha, Kondekar, & Kumar, 2010).
Microbial Synthesis and Biofuel Application
In the realm of biotechnology and biofuels, this compound has shown potential in the synthesis of pentanol isomers. Cann and Liao (2009) explored its application in engineering microorganisms for the production of pentanol isomers, a class of chemicals with potential as biofuels. They highlighted the use of metabolic engineering in developing microbial strains for efficient isomer production, although noting that current production levels were too low for immediate industrial applications (Cann & Liao, 2009).
Pharmaceutical Synthesis
In pharmaceutical research, this compound is used in the synthesis of various medicinal compounds. For instance, Rosen et al. (1988) discussed its role in the asymmetric synthesis of enantiomers for a potent quinolonecarboxylic acid class of antibacterial agents (Rosen et al., 1988).
Polymer Science
In polymer science, Liu and Rimmer (2002) utilized this compound in the study of free radical polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. Their research focused on understanding the mechanisms involved in the polymerization process and characterizing the resulting polymers (Liu & Rimmer, 2002).
Antimicrobial and Antioxidant Research
The compound also finds use in antimicrobial and antioxidant research. Xiao et al. (2014) reported on the isolation of various nitrogenous compounds, including derivatives of this compound, from the deep sea derived fungus Leptosphaeria sp. These compounds were evaluated for their cytotoxic and antiviral activities (Xiao et al., 2014).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target’s activity.
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets . For example, some pyrrolidine derivatives have been found to inhibit the progression of Taq polymerase, a key enzyme in DNA replication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure . Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary depending on their specific targets and mode of action . Some pyrrolidine derivatives have been found to have anticonvulsant activity, for example .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)6-10(13)12-5-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRGIRWDGVSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




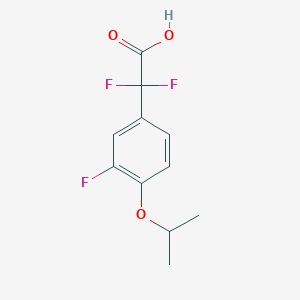
![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)
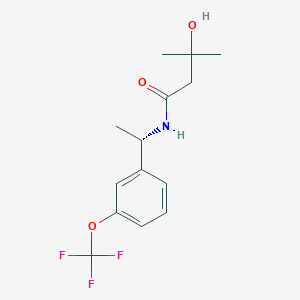
![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)
![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)
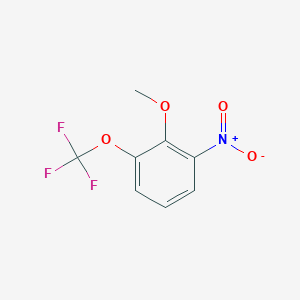

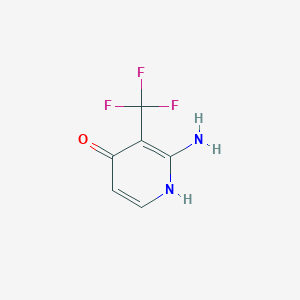
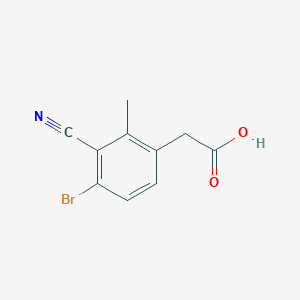
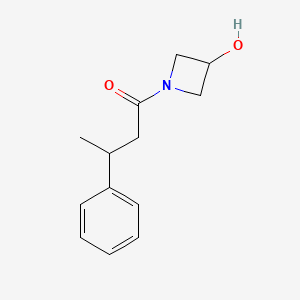
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
